molecular formula C6H9N3O3 B1670411 6-ジアゾ-5-オキソ-L-ノルロイシン CAS No. 157-03-9

6-ジアゾ-5-オキソ-L-ノルロイシン

カタログ番号: B1670411
CAS番号: 157-03-9
分子量: 171.15 g/mol
InChIキー: YCWQAMGASJSUIP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

DONは、さまざまなグルタミンを利用する酵素を阻害することでその効果を発揮します。 グルタミンとの類似性により、これらの酵素の触媒中心に入り、共有結合、より正確にはアルキル化によって阻害することができます この阻害は、ピリミジンおよびプリンのde novo合成、グルタミン分解、およびアミノ酸合成を含むさまざまな代謝経路に影響を与えます .

類似の化合物との比較

DONに似た化合物には、以下のようなものがあります。

    アザセリン: 同様の酵素阻害特性を持つ別のグルタミン拮抗薬。

    アシビシン: グルタミンを利用する酵素を阻害するグルタミンアナログ。

    メチオニンサルホキシミン: グルタミンシンテターゼを阻害します。

DONは、特定のジアゾ基によってユニークです。このジアゾ基により、酵素の活性部位と共有結合を形成することができ、不可逆的な阻害につながります .

Safety and Hazards

Clinical studies of DON were hampered by dose-limiting nausea and vomiting . To circumvent gastrointestinal toxicity, prodrug strategies for DON have been developed to enhance the delivery of the active compound to tumor tissues . It is recommended to avoid inhalation, contact with eyes and skin, and dust and aerosol formation .

将来の方向性

The recognition that multiple tumor types are glutamine-dependent has renewed interest in metabolic inhibitors such as DON . Prodrug strategies for DON have been developed to enhance delivery of the active compound to tumor tissues, including the CNS . Patients whose tumors have genetic, metabolic, or imaging biomarker evidence of glutamine dependence should be prioritized as candidates for future clinical evaluations of novel DON prodrugs .

生化学分析

Biochemical Properties

6-Diazo-5-oxo-L-norleucine is used as an inhibitor of different glutamine utilizing enzymes . Due to its similarity to glutamine, it can enter the catalytic centers of these enzymes and inhibit them by covalent binding, or more precisely, by alkylation . It inhibits enzymes such as Carbamoyl phosphate synthase (CAD), CTP synthase (CTPS), FGAR amidotransferase, Guanosine monophosphate synthetase (GMPS), PRPP amidotransferase, Mitochondrial glutaminase, NAD synthase, and Asparagine synthetase .

Cellular Effects

6-Diazo-5-oxo-L-norleucine is a cytotoxic inhibitor of many enzymes of nucleotide synthesis . It has been shown in vitro that 6-Diazo-5-oxo-L-norleucine treatment led to apoptosis, or programmed cell death . Different pathways were investigated; it could be shown that the inner mitochondrial membrane was damaged, and that single-strand DNA breaks occurred .

Molecular Mechanism

The molecular mechanism of 6-Diazo-5-oxo-L-norleucine involves its similarity to glutamine, which allows it to enter the catalytic centers of glutamine-utilizing enzymes and inhibit them by covalent binding, or more precisely, by alkylation . This results in the inhibition of many enzymes of nucleotide synthesis .

Temporal Effects in Laboratory Settings

It is known that the drug is rapidly cleared from plasma with a half-life of approximately 3 hours .

Metabolic Pathways

6-Diazo-5-oxo-L-norleucine is involved in several metabolic pathways due to its role as a glutamine antagonist . It inhibits various enzymes involved in the synthesis of nucleotides .

Transport and Distribution

Glutamine, the molecule that 6-Diazo-5-oxo-L-norleucine mimics, is transported into cells by one of multiple amino acid transporters . Once inside the cell, glutamine is used in multiple metabolic processes . It is likely that 6-Diazo-5-oxo-L-norleucine follows a similar transport and distribution pattern.

準備方法

DONは、リジンから始まる一連の酵素反応によって合成されます。 生合成には、細菌における3つの重要な酵素が関与しています

化学反応の分析

DONは、次のようなさまざまな種類の化学反応を受けます。

    酸化: DONは特定の条件下で酸化される可能性がありますが、詳細な経路は広範に文書化されていません。

    還元: DONを含む還元反応はあまり一般的ではありません。

    置換: DONは、特にジアゾ基を含む置換反応を受ける可能性があります。

これらの反応で使用される一般的な試薬や条件には、酸化には強力な酸化剤、置換反応には求核剤が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

類似化合物との比較

Similar compounds to DON include:

    Azaserine: Another glutamine antagonist with similar enzyme inhibition properties.

    Acivicin: A glutamine analog that inhibits glutamine-utilizing enzymes.

    Methionine sulfoximine: Inhibits glutamine synthetase.

DON is unique due to its specific diazo group, which allows it to form covalent bonds with enzyme active sites, leading to irreversible inhibition .

特性

IUPAC Name

2-amino-6-diazo-5-oxohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c7-5(6(11)12)2-1-4(10)3-9-8/h3,5H,1-2,7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWQAMGASJSUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)C=[N+]=[N-])C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

764-17-0, 157-03-9
Record name DL-Diazooxonorleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-diazo-5-oxo-L-norleucine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7365
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-DIAZO-5-OXO-DL-NORLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LOS90IK8XH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-diazo-5-oxo-L-norleucine
Reactant of Route 2
Reactant of Route 2
6-diazo-5-oxo-L-norleucine
Reactant of Route 3
Reactant of Route 3
6-diazo-5-oxo-L-norleucine
Reactant of Route 4
6-diazo-5-oxo-L-norleucine
Reactant of Route 5
Reactant of Route 5
6-diazo-5-oxo-L-norleucine
Reactant of Route 6
6-diazo-5-oxo-L-norleucine
Customer
Q & A

A: DON is a glutamine antagonist, meaning it interferes with the normal biological functions of glutamine. [, , ] It primarily targets glutamine-utilizing enzymes, particularly those involved in nucleotide biosynthesis and glutathione synthesis. [, , ]

A: DON inhibits several key enzymes, including:* Phosphate-activated glutaminase (PAG): This mitochondrial enzyme converts glutamine to glutamate, a precursor for neurotransmitter synthesis and a key component of glutathione. [, ]* Anthranilate synthase: This enzyme utilizes glutamine in the biosynthesis of tryptophan. []* Cytidine triphosphate synthase (CTPS): This enzyme utilizes the amide group of glutamine for the synthesis of CTP, a crucial nucleotide for DNA and RNA synthesis. []

A: By inhibiting glutamine-dependent enzymes, DON disrupts essential cellular processes including:* Nucleotide biosynthesis: This leads to impaired DNA and RNA synthesis, impacting cell growth and proliferation. [, ]* Glutathione synthesis: This weakens the cellular antioxidant defense system, potentially leading to oxidative stress and cell death. []* Amino acid metabolism: DON can also interfere with the metabolism of other amino acids like asparagine. [, ]

A: The inhibition of glutamine metabolism by DON leads to various downstream effects, including:* Reduced tumor cell growth and proliferation. [, , ]* Induction of apoptosis in cancer cells. [, ]* Suppression of uric acid synthesis. []* Modulation of immune response, specifically lymphocyte proliferation. []* Disruption of cartilaginous differentiation. []

ANone: The molecular formula of DON is C6H9N3O3, and its molecular weight is 171.15 g/mol.

ANone: The provided research papers do not delve into the detailed spectroscopic characterization of DON.

ANone: The provided research primarily focuses on DON's biological activity and its therapeutic potential as an anti-cancer agent. Information regarding its material compatibility, stability under various conditions, catalytic properties, and computational modeling is limited in these studies.

A: Research suggests that modifications to DON's structure, specifically at the amine and carboxylate groups, can influence its stability and cellular uptake. [, , ] Prodrug strategies employing substitutions at these positions have been explored to enhance DON's tumor-targeting ability and mitigate systemic toxicity. [, ]

A: Yes, research highlights the development of DON prodrugs like DRP-104 and isopropyl 2-(6-acetamido-2-(adamantane-1-carboxamido)hexanamido)-6-diazo-5-oxohexanoate (6) that demonstrate improved stability, tumor-specific activation, and reduced off-target toxicity compared to DON. [, ]

A: DON exhibits instability under certain conditions, particularly in aqueous solutions. [] This instability, along with its inherent toxicity, has hindered its clinical development.

A: Prodrug approaches have been employed to overcome DON's limitations. [, , , ] By masking DON's reactive groups, prodrugs aim to increase its stability in circulation, allowing for targeted delivery to tumor tissues and subsequent release of active DON.

A: While detailed ADME profiles are not extensively discussed, research indicates that DON suffers from rapid systemic clearance and a short half-life. [] This necessitates frequent dosing schedules to maintain therapeutic levels, which can exacerbate its toxicity.

A: Prodrugs are designed to improve DON's pharmacokinetic properties by increasing its stability in circulation and enhancing its tumor-specific delivery. [, , ] This targeted approach minimizes systemic exposure and off-target toxicity, potentially leading to a more favorable therapeutic index.

A: Numerous studies demonstrate DON's in vitro and in vivo efficacy against various cancer cell lines and animal models, including murine leukemia, colon cancer, mammary tumors, and human tumor xenografts. [, , , ]

A: Recent preclinical studies using DON prodrugs, delivered at lower, more frequent doses, have shown remarkable antitumor activity with a more manageable safety profile. [, ] These findings provide a rationale for reevaluating DON's clinical potential, particularly in combination with other metabolic inhibitors or targeted therapies.

ANone: While the provided research highlights DON's potential as an anticancer agent, it primarily focuses on its mechanism of action, preclinical efficacy, and efforts to improve its delivery and safety through prodrug strategies. Information regarding resistance mechanisms, long-term toxicity, specific drug delivery systems, biomarkers for efficacy prediction, detailed analytical methods, environmental impact, and potential alternatives to DON is limited in these studies.

A: Key milestones in DON research include:* Initial discovery and characterization: Identification of DON as a potent glutamine antagonist with antitumor activity. []* Early clinical trials: Demonstrated limited efficacy and significant toxicity, leading to its abandonment. [, , ]* Resurgence of interest: Renewed focus on DON's potential due to a deeper understanding of cancer cell metabolism and the importance of glutamine in tumor growth. [, , ]* Development of prodrug strategies: Efforts to improve DON's pharmacokinetic properties, reduce toxicity, and enhance tumor-targeted delivery. [, , , ]* Preclinical validation of prodrugs: Promising results in animal models, paving the way for potential clinical re-evaluation of DON as a cancer therapeutic. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。